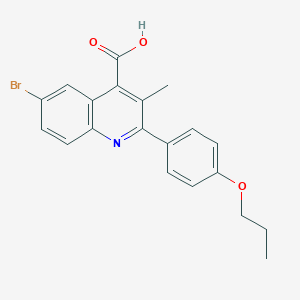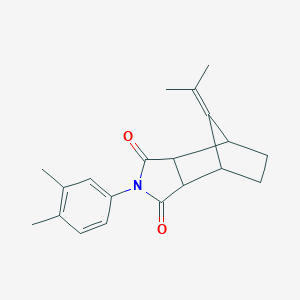
2-(3,4-DIMETHYLPHENYL)-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-DIMETHYLPHENYL)-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE is a complex organic compound with a unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHYLPHENYL)-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Common reagents used in the synthesis include various organic solvents, catalysts, and specific reactants tailored to introduce the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-DIMETHYLPHENYL)-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
2-(3,4-DIMETHYLPHENYL)-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methylene-3-(1-methylethylidene)-5-phenyl-2-pyrrolidinone
- Phenol, 4,4’-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane, 2-methyloxirane and oxirane
Uniqueness
2-(3,4-DIMETHYLPHENYL)-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE is unique due to its tricyclic structure and specific functional groups, which confer distinct chemical and biological properties compared to similar compounds
Propriétés
Formule moléculaire |
C20H23NO2 |
|---|---|
Poids moléculaire |
309.4g/mol |
Nom IUPAC |
4-(3,4-dimethylphenyl)-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C20H23NO2/c1-10(2)16-14-7-8-15(16)18-17(14)19(22)21(20(18)23)13-6-5-11(3)12(4)9-13/h5-6,9,14-15,17-18H,7-8H2,1-4H3 |
Clé InChI |
XVMUWRSZIXHJSM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C4CCC(C3C2=O)C4=C(C)C)C |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(=O)C3C4CCC(C3C2=O)C4=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


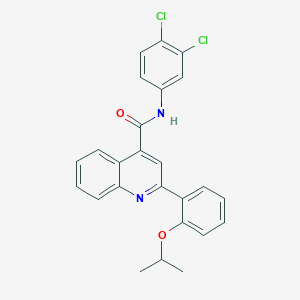
![3,4-Dichloro-N-(2,6-dimethylphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B444596.png)
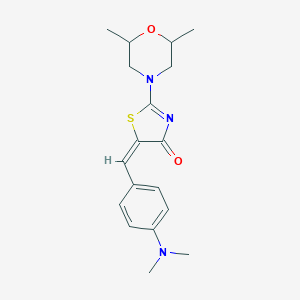
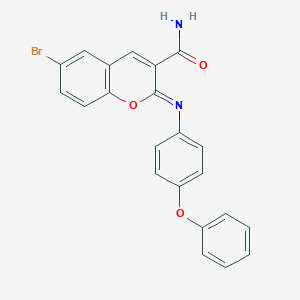
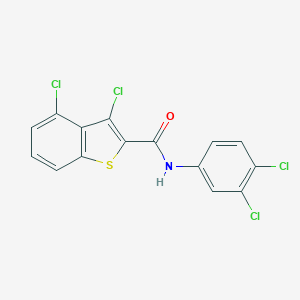
![(2Z)-N-acetyl-6-chloro-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444603.png)
![Ethyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B444606.png)
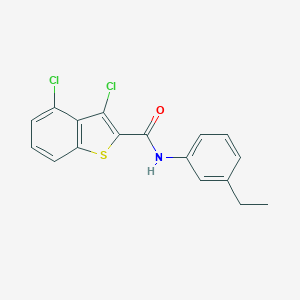
![(2Z)-N-acetyl-8-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444609.png)
![Methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B444611.png)
![isopropyl 2-{[(2-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B444613.png)
![(2Z)-N-ACETYL-2-[(NAPHTHALEN-1-YL)IMINO]-6-NITRO-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B444614.png)
![10-(1-Methylethylidene)-4-(1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B444615.png)
